molecular formula C17H22ClNO2S B2772768 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride CAS No. 1323697-85-3

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

Cat. No. B2772768
CAS RN: 1323697-85-3
M. Wt: 339.88
InChI Key: USQGXTCKCBVEGZ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Uses

Research on similar compounds to 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride has uncovered significant pharmacological properties. A study by Grimwood et al. (2011) highlighted the pharmacological characterization of a related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), which exhibited high affinity for κ-opioid receptors and potential in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Receptor Antagonism

Hon (2013) focused on the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, revealing its α1 receptor antagonistic activity. This indicates a potential route for synthesizing variants of the subject compound with specific receptor targeting properties (Hon, 2013).

Derivatization and Spectroscopic Studies

Nycz et al. (2016) identified and derived novel cathinones, demonstrating the versatility of similar compounds in chemical modification and analysis using spectroscopic methods (Nycz et al., 2016).

Alkylation and Ring Closure Reactions

Roman (2013) utilized a ketonic Mannich base closely related to the subject compound for various alkylation and ring closure reactions. This research points to the potential of the compound in generating a diverse library of structurally varied molecules (Roman, 2013).

Novel Synthesis Methods

Kibardina et al. (2014) developed a novel method for synthesizing biologically active compounds using pyridoxal, showcasing innovative approaches that could potentially be applied to the synthesis of 1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride (Kibardina et al., 2014).

Magnetic and Structural Studies

Bai et al. (2018) explored ligands similar to the subject compound for constructing high-spin manganese clusters, indicating the potential of the compound in magnetic and structural chemistry studies (Bai et al., 2018).

properties

IUPAC Name

1-pyridin-2-ylsulfanyl-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S.ClH/c1-12-8-13(2)14(3)16(9-12)20-10-15(19)11-21-17-6-4-5-7-18-17;/h4-9,15,19H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQGXTCKCBVEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(CSC2=CC=CC=N2)O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylthio)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride

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